![molecular formula C24H25N3O2S B2759021 6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 887206-05-5](/img/structure/B2759021.png)
6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as benzamides . Benzamides are compounds containing a benzene ring which is connected to an amide functional group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like esterification, cyanation, cyclization, and aminolysis .Molecular Structure Analysis
The compound contains a benzyl group attached to a complex heterocyclic structure. The heterocyclic structure contains a pyridine ring fused with a thieno ring and an amide functional group .Chemical Reactions Analysis
The chemical reactions of such compounds would largely depend on the functional groups present in the molecule. For instance, the amide group might undergo hydrolysis, and the aromatic rings might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For instance, benzamides generally have good solubility and polarity .Scientific Research Applications
- The synthesis of this compound and its analogues has been explored for their antimicrobial activities. Specifically, compounds 2g, 2h, 4a, and 4b exhibited promising antibacterial and antifungal effects, with low MIC (minimum inhibitory concentration) values against bacteria like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Methicillin-resistant S. aureus, as well as fungi like Candida albicans and Candida parapsilosis .
- Researchers have used benzimidazole as a directing group in the palladium-catalyzed oxidative annulation of related compounds. This method allows access to polycyclic aromatic hydrocarbons, including imidazo[1,2-a]chromeno[3,4-c]pyridine .
- Spectroscopic techniques (FT-IR, NMR, and UV-vis) have been employed to characterize compounds related to this structure. These methods provide insights into their molecular properties and behavior .
- Computational tools, such as ADMETlab 2.0, have been used to assess the drug-likeness properties of these compounds. Predictions related to absorption, distribution, metabolism, excretion, and toxicity help guide drug development .
- Although not directly related to the mentioned compound, imidazo[1,2-a]pyridine analogues have shown anti-TB activity. Some derivatives displayed promising effects against replicating and non-replicating TB strains, as well as multidrug-resistant strains .
- A structurally related compound was identified as a potent and selective inhibitor of bacterial AccC (biotin carboxylase). It showed promising activity against E. coli with an IC50 of 20 nM .
Antimicrobial Properties
Benzimidazole-Assisted Annulation
Characterization and Spectroscopic Analysis
Drug Likeness Evaluation
Anti-Tuberculosis Activity
Biotin Carboxylase Inhibition
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-benzyl-2-[(2,4-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-15-8-9-18(16(2)12-15)23(29)26-24-21(22(25)28)19-10-11-27(14-20(19)30-24)13-17-6-4-3-5-7-17/h3-9,12H,10-11,13-14H2,1-2H3,(H2,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCPNIRAOMAXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.